An In-depth Technical Guide to the Physicochemical Properties of 1-Hydroxy-2-naphthohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 1-Hydroxy-2-naphthohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Hydroxy-2-naphthohydrazide. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.
Core Physicochemical Properties
1-Hydroxy-2-naphthohydrazide is an organic compound with the molecular formula C₁₁H₁₀N₂O₂.[1] It belongs to the class of hydrazides and is a derivative of naphthalene. The presence of a hydroxyl group, a hydrazide moiety, and the aromatic naphthalene ring system imparts specific chemical and physical characteristics that are crucial for its potential applications.
Table 1: Summary of Physicochemical Data for 1-Hydroxy-2-naphthohydrazide
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 202.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-hydroxynaphthalene-2-carbohydrazide | --INVALID-LINK-- |
| CAS Number | 7732-44-7 | --INVALID-LINK-- |
| Melting Point | 205-208 °C (for the related 3-hydroxy isomer) | --INVALID-LINK-- |
| Calculated pKa | Not explicitly available, but the related 1-hydroxy-2-naphthoic acid has a pKa of ~3.02. | --INVALID-LINK-- |
| Calculated LogP | 1.9 | --INVALID-LINK--[1] |
| Appearance | Expected to be a powder or crystalline solid. The related 1-hydroxy-2-naphthoic acid is a cream to beige-brown powder. | --INVALID-LINK--[2] |
Solubility: While specific solubility data for 1-Hydroxy-2-naphthohydrazide is not readily available, the precursor, 1-hydroxy-2-naphthoic acid, is freely soluble in alcohol, benzene, and diethyl ether, but insoluble in cold water.[3] It is anticipated that 1-Hydroxy-2-naphthohydrazide will exhibit similar solubility in polar organic solvents.
Synthesis and Purification
The synthesis of 1-Hydroxy-2-naphthohydrazide can be achieved through a two-step process starting from 1-hydroxy-2-naphthoic acid. The first step involves the esterification of the carboxylic acid to form the corresponding methyl ester, followed by hydrazinolysis to yield the final product.
Experimental Protocol: Synthesis of 1-Hydroxy-2-naphthohydrazide
Step 1: Esterification of 1-Hydroxy-2-naphthoic acid to Methyl 1-hydroxy-2-naphthoate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-hydroxy-2-naphthoic acid (1 equivalent) in methanol (10-20 volumes).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 1-hydroxy-2-naphthoate. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Hydrazinolysis of Methyl 1-hydroxy-2-naphthoate to 1-Hydroxy-2-naphthohydrazide
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Reaction Setup: Dissolve the purified methyl 1-hydroxy-2-naphthoate (1 equivalent) in ethanol (10-20 volumes) in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.
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Hydrazine Addition: Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature.[4]
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Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.[4]
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 1-Hydroxy-2-naphthohydrazide, is expected to precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the purified product. Further purification can be achieved by recrystallization from ethanol.
Spectral Characterization
The structural elucidation of 1-Hydroxy-2-naphthohydrazide is confirmed through various spectroscopic techniques.
Table 2: Summary of Spectral Data for 1-Hydroxy-2-naphthohydrazide
| Technique | Key Observations | Source |
| ¹H NMR | Aromatic protons, hydroxyl proton, and hydrazide protons (-NHNH₂) are expected to be observed. | --INVALID-LINK--[5] |
| ¹³C NMR | Aromatic carbons, carbonyl carbon, and other carbons of the naphthalene ring system are expected. | --INVALID-LINK--[5] |
| FTIR (KBr) | Characteristic peaks for O-H, N-H, C=O (amide), and aromatic C=C stretching vibrations are anticipated. | --INVALID-LINK--[6] |
| UV-Vis | Absorption maxima are expected in the UV region due to π-π* transitions of the aromatic system. | --INVALID-LINK--[5] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z 202, and fragmentation peaks at m/z 171 and 115. | --INVALID-LINK--[6] |
Experimental Protocols for Spectral Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 1-Hydroxy-2-naphthohydrazide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid sample.
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Instrumentation: Use a calibrated FTIR spectrometer.
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Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or the KBr pellet matrix, which is then automatically subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: Prepare a dilute solution of 1-Hydroxy-2-naphthohydrazide in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
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Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm). Use a cuvette containing the pure solvent as a reference.
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Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Biological Activity and Potential Signaling Pathways
Derivatives of naphthol and naphthoquinone have demonstrated significant potential as anticancer agents.[7][8] These compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways. While the specific mechanism of 1-Hydroxy-2-naphthohydrazide is yet to be fully elucidated, it is plausible that it shares similar mechanisms with its structural analogs. One such implicated pathway is the EGFR/PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.
This diagram illustrates a potential mechanism where 1-Hydroxy-2-naphthohydrazide may inhibit the Epidermal Growth Factor Receptor (EGFR), leading to the downregulation of the PI3K/Akt survival pathway. This, in turn, can decrease the expression of the anti-apoptotic protein Bcl-2, thereby activating Caspase-3 and inducing apoptosis in cancer cells.
Conclusion
This technical guide has summarized the key physicochemical properties of 1-Hydroxy-2-naphthohydrazide, providing valuable data for researchers in the field of drug discovery and development. The outlined synthetic and analytical protocols offer a practical framework for the preparation and characterization of this compound. The exploration of its potential biological activities and associated signaling pathways highlights its promise as a scaffold for the development of novel therapeutic agents. Further investigation into its specific biological mechanisms is warranted to fully realize its therapeutic potential.
References
- 1. 1-Hydroxy-2-naphthohydrazide | C11H10N2O2 | CID 348639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hydroxy-2-naphthoic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. EP1655282A1 - Hydroxynaphthoic acid hydrazide compounds and method for preparing the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
